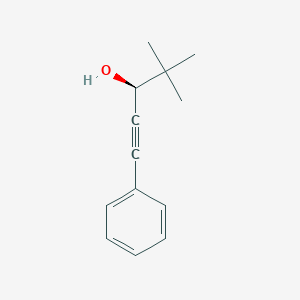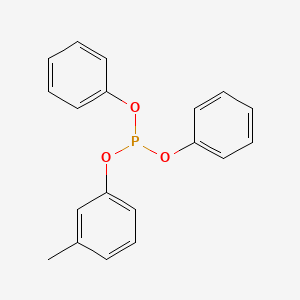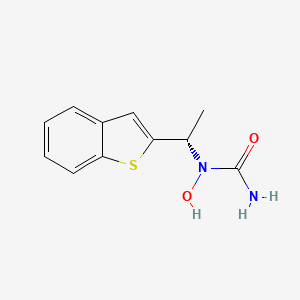![molecular formula C6H10N2S5 B12565673 Ethanethiol, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis- CAS No. 194918-42-8](/img/structure/B12565673.png)
Ethanethiol, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethiol, 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis- is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two ethanethiol groups attached to a 1,3,4-thiadiazole ring through sulfur atoms
Preparation Methods
The synthesis of ethanethiol, 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis- typically involves the reaction of 1,3,4-thiadiazole-2,5-dithiol with ethanethiol under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Ethanethiol, 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents such as sodium borohydride.
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethanethiol, 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis- involves its interaction with specific molecular targets in biological systems. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the thiadiazole ring can interact with nucleic acids, affecting DNA and RNA synthesis. These interactions disrupt cellular processes, leading to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
Ethanethiol, 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis- can be compared with other thiadiazole derivatives such as:
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial and antifungal activities.
1,3,4-Thiadiazole-2,5-dithiol: Used as a precursor in the synthesis of various thiadiazole derivatives.
4,5-Dimethyl-1,3,4-thiadiazole: Exhibits potential anticancer properties.
The uniqueness of ethanethiol, 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis- lies in its dual thiol groups, which enhance its reactivity and potential biological activities compared to other thiadiazole derivatives.
Properties
CAS No. |
194918-42-8 |
|---|---|
Molecular Formula |
C6H10N2S5 |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
2-[[5-(2-sulfanylethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanethiol |
InChI |
InChI=1S/C6H10N2S5/c9-1-3-11-5-7-8-6(13-5)12-4-2-10/h9-10H,1-4H2 |
InChI Key |
ZGEZPERACLIYJL-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC1=NN=C(S1)SCCS)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-Fluoro-4-(trifluoromethoxy)phenyl]-5-propyl-1,3,2-dioxaborinane](/img/structure/B12565590.png)

![4'-{[(2S)-2,3-Diaminopropyl]amino}[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12565604.png)
![2,2'-(1,4-Phenylene)di(naphtho[2,3-d][1,3]thiazole-4,9-dione)](/img/structure/B12565608.png)



![4-[(3,5,5-Trimethylhexanoyl)oxy]benzoic acid](/img/structure/B12565622.png)
![Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, ethyl ester](/img/structure/B12565635.png)


![Methyl [5-(cyclopentyloxy)-2-fluorophenyl]carbamate](/img/structure/B12565660.png)
![N-[(4-Methylphenyl)(piperidin-1-yl)methyl]acetamide](/img/structure/B12565663.png)
![6-Methyl-4-(piperidin-1-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12565666.png)
